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Compound of Interest

Compound Name: (-)-Chaetominine

Cat. No.: B13398083 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions regarding the

synthesis and structural revision of aspera chaetominine analogs.

Frequently Asked Questions (FAQs)
Q1: What are Aspera chaetominine A and B, and from where were they originally isolated?

Aspera chaetominines A and B are alkaloid secondary metabolites. They were first isolated

from the fungus Aspergillus versicolour SCSIO XWS04 F52, which was derived from a marine

sponge of the Callyspongia species.[1] The initial structures were determined using

spectroscopic analysis, including 1H and 13C NMR, HSQC, HMBC, and MS analysis.[1]

Q2: Why was a structural revision for Aspera chaetominine B necessary?

A structural revision was necessary because the total synthesis of the originally proposed

structure of aspera chaetominine B resulted in a compound whose spectral data did not match

the isolated natural product. Further synthetic efforts and analysis revealed that the correct

structure was actually a known alkaloid.[2][3] This highlights the importance of total synthesis in

verifying proposed structures of complex natural products.

Q3: What is the revised structure of Aspera chaetominine B?
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The structure of aspera chaetominine B has been revised to be (–)-isochaetominine C.[2][3]

The synthesis of the reported structure of aspera chaetominine B led to the generation of

another diastereomer, which was then converted in a one-pot reaction to (–)-isochaetominine

C, confirming the structural revision.[3]

Q4: What biological activities have been reported for the originally isolated Aspera

chaetominines A and B?

The initially isolated aspera chaetominines A and B demonstrated cytotoxic activity against

human leukemia (K562) and colon cancer (SW1116) cell lines.[1] They also showed significant

protective effects against the H1N1 virus in Madin-Darby Canine Kidney (MDCK) cells.[1]

Chaetominine, a related parent compound, is also known for its potent cytotoxic effects against

various cancer cell lines, often showing greater potency than the chemotherapy drug 5-

fluorouracil in in-vitro assays.[4][5]

Troubleshooting Guides
Q5: We are experiencing low yields in the final O-debenzylation–lactamization step of our

synthesis. How can this be improved?

Low yields in this step can be a significant bottleneck. Research has shown that modifying the

coupling system can lead to substantial improvement. Specifically, employing a combination of

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) as

the coupling system for the one-pot O-debenzylation–lactamization reaction has been reported

to increase the overall yield significantly.[2][3][6]

Q6: Our synthesis is producing incorrect diastereomers, particularly after the DMDO

epoxidation-triggered cascade reaction. How can we control the stereochemistry at C11/C14?

Controlling stereochemistry, especially epimerization, is a common challenge. A specific

protocol has been developed to manage this issue. It involves quenching the dimethyldioxirane

(DMDO) epoxidation-triggered cascade reaction with an aged solution of potassium carbonate

in methanol (K2CO3/MeOH).[3] This method allows for the in situ selective mono- or double

epimerization at the C11 and C14 positions, enabling the diastereodivergent synthesis of the

desired products.[2][3]

Q7: How is the absolute configuration of these complex alkaloids typically confirmed?
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The definitive method for determining the absolute configuration of complex molecules like

chaetominine analogs is single-crystal X-ray diffraction analysis.[4][7] This technique provides

an unambiguous three-dimensional structure of the molecule, which is crucial for verifying

stereochemistry.[7] For many new natural products, X-ray crystallography is the gold standard

for structural elucidation.[8]

Data Presentation
Table 1: Structural Revision Summary

Compound
Originally Proposed
Structure

Revised Structure

Aspera chaetominine B A novel alkaloid structure (–)-isochaetominine C[3]

Table 2: Reported Cytotoxicity and Antiviral Activity (IC₅₀ values)

Compound K562 (Leukemia)
SW1116 (Colon
Cancer)

Anti-H1N1 (MDCK
cells)

Aspera chaetominine

A
7.5 µM 10.2 µM 15.5 µM[1]

Aspera chaetominine

B
9.8 µM 12.5 µM 24.5 µM[1]

Table 3: Key Reagents in Optimized Synthetic Steps
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Synthetic Step Challenge
Recommended
Reagent/Protocol

Reported Outcome

One-pot O-

debenzylation–

lactamization

Low overall yield
EDCI/HOBt coupling

system

Overall yield

increased from 25.4%

to 30.8% over five

steps.[2][3]

DMDO Epoxidation

Cascade

Uncontrolled

epimerization

Quenching with an

aged K₂CO₃/MeOH

solution

Allows selective in situ

mono- or double

epimerization at

C11/C14.[3]

Experimental Protocols
Protocol 1: General Synthetic Strategy for Aspera Chaetominine B (Proposed and Revised

Structures)

This protocol is a summary of the enantioselective total synthesis approach.

Tripeptide Synthesis: A tripeptide derivative precursor is synthesized in three steps, typically

employing benzyl ʟ-valinate as a key coupling component.[3]

Cascade Reaction Initiation: The synthesized tripeptide is exposed to dimethyldioxirane

(DMDO) in acetone. This initiates an epoxidation-triggered cascade reaction.[3]

Quenching and Cyclization: The resulting intermediates are treated with a quenching agent

(e.g., Na₂SO₃) to yield the cyclized product. This step may produce the desired alkaloid

along with a monocyclization byproduct.[3]

Stereochemical Control (Epimerization): To achieve the correct stereoisomer (the revised

structure), the intermediate from the cascade reaction is treated with an aged K₂CO₃/MeOH

solution at approximately 35 °C for 30 minutes. This induces a double epimerization at the

C11/C14 positions to yield the thermodynamically more stable product.[3]

Purification: All intermediates and the final product are purified using standard techniques

such as column chromatography.
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Protocol 2: Structural Elucidation by Single-Crystal X-ray Crystallography

This is a generalized protocol for obtaining and analyzing a single crystal.

Crystallization: The purified compound is dissolved in a suitable solvent system.

Crystallization is induced by slow evaporation, vapor diffusion, or cooling. The goal is to

obtain a single, high-quality crystal free of imperfections.[9]

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a

goniometer head.

Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected

by rotating the crystal in a beam of monochromatic X-rays at a specific temperature (often

cryogenic).[9]

Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell dimensions and space group. The structure is then solved using direct methods or

Patterson methods to reveal the electron density map and, subsequently, the atomic

positions. The structural model is refined to best fit the experimental data.

Absolute Configuration Determination: For chiral molecules, anomalous dispersion effects

are used to determine the absolute configuration, confirming the stereochemistry (e.g., R/S

assignments) of all stereogenic centers.[7]
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Phase 1: Isolation & Initial Characterization

Phase 2: Synthetic Verification

Phase 3: Structural Revision
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Caption: Workflow for the structural revision of aspera chaetominine B.
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Caption: Divergent synthesis pathways for aspera chaetominine B analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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